N-(naphthalen-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
Description
N-(naphthalen-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide (CAS: 337490-35-4) is a heterocyclic compound featuring:
- A 1,3,4-oxadiazole core substituted with an m-tolyl group (meta-methylphenyl).
- A thioether linkage connecting the oxadiazole to an acetamide moiety.
- A naphthalen-1-yl group attached to the acetamide nitrogen.
Its molecular formula is C27H21N3O2S, with a molecular weight of 451.54 g/mol and a purity of 97% .
Properties
Molecular Formula |
C21H17N3O2S |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C21H17N3O2S/c1-14-6-4-9-16(12-14)20-23-24-21(26-20)27-13-19(25)22-18-11-5-8-15-7-2-3-10-17(15)18/h2-12H,13H2,1H3,(H,22,25) |
InChI Key |
KEMAGOKFCBCRQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Acylhydrazides or Thiosemicarbazides
The 1,3,4-oxadiazole ring is commonly synthesized by cyclodehydration of acylhydrazides or thiosemicarbazides. For the m-tolyl substitution at the 5-position, the corresponding m-toluic acid derivative is converted into an acylhydrazide, which then undergoes cyclization.
Oxidative Cyclization: Using oxidants such as iodine (I2), potassium iodide (KI), or 1,3-dibromo-5,5-dimethylhydantoin in the presence of mild bases can efficiently promote ring closure with high yields (up to 97%) under mild conditions.
Dehydrating Agents: Phosphorous oxychloride (POCl3), thionyl chloride (SOCl2), or carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC·HCl) are employed to facilitate cyclodehydration, often yielding high purity products.
Microwave Irradiation: Microwave-assisted cyclodehydration using silica-supported dichlorophosphate has been reported to enhance reaction rates and yields in solvent-free conditions, suitable for various substituted oxadiazoles.
Synthesis of 5-(m-Tolyl)-1,3,4-Oxadiazol-2-Thiol Intermediate
The 2-thiol (or thione) functionality on the oxadiazole ring is introduced by reacting acylhydrazides with carbon disulfide (CS2) in alkaline alcoholic solution, followed by acidification to yield 5-substituted-1,3,4-oxadiazole-2-thiols.
| Reaction Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Acylhydrazide + CS2 + Alkali | Alcoholic alkaline medium, then acidification | 5-(m-Tolyl)-1,3,4-oxadiazol-2-thiol | High (typically >80%) |
Formation of the Thioether Linkage
The thio group at the 2-position of the oxadiazole ring is alkylated to form the thioether linkage with the acetamide moiety.
Alkylation Reaction: The 5-(m-tolyl)-1,3,4-oxadiazol-2-thiol is reacted with a halogenated acetamide derivative, such as 2-chloro-N-(naphthalen-1-yl)acetamide, in the presence of a base like potassium carbonate (K2CO3) and catalytic potassium iodide (KI) in acetone or other suitable solvents.
Reaction Conditions: The mixture is refluxed for approximately 12 hours, monitored by thin-layer chromatography (TLC) to ensure completion.
Workup: After cooling, the reaction mixture is diluted with water, extracted with dichloromethane (CH2Cl2), washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Purification: The crude product is purified by flash chromatography (e.g., dichloromethane:methanol 25:1 v/v) and recrystallized from ethanol to yield the final compound.
| Reaction Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 5-(m-Tolyl)-1,3,4-oxadiazol-2-thiol + 2-chloro-N-(naphthalen-1-yl)acetamide | K2CO3, KI (cat), acetone, reflux 12 h | This compound | Purified by flash chromatography and recrystallization |
Representative Experimental Data
Spectroscopic Characterization
[^1H NMR (Proton Nuclear Magnetic Resonance)](pplx://action/followup): Characteristic signals include aromatic protons from the naphthalene and m-tolyl rings, methyl protons of the m-tolyl group (~2.29 ppm), methylene protons adjacent to sulfur (~4.0 ppm), and amide NH (~9.1 ppm).
[^13C NMR](pplx://action/followup): Signals corresponding to aromatic carbons, methyl carbon (~17.7 ppm), methylene carbons (~33.0 and 39.9 ppm), and carbonyl carbon (~170 ppm) confirm the structure.
Mass Spectrometry
- Molecular ion peaks consistent with the calculated molecular weight of the compound confirm successful synthesis.
Summary Table of Preparation Methods
| Step | Intermediate/Compound | Reagents/Conditions | Key Notes | Yield/Outcome |
|---|---|---|---|---|
| 1 | Acylhydrazide from m-toluic acid | Esterification with H2SO4 catalyst | Precursor for oxadiazole ring | High yield |
| 2 | 5-(m-Tolyl)-1,3,4-oxadiazol-2-thiol | CS2, alcoholic alkaline solution, acidification | Formation of oxadiazole-thiol | >80% yield |
| 3 | Thioether formation | 2-chloro-N-(naphthalen-1-yl)acetamide, K2CO3, KI, acetone, reflux 12 h | Alkylation to form final compound | High purity after chromatography |
Research Findings and Optimization Notes
The use of potassium iodide as a catalyst enhances the alkylation step by facilitating nucleophilic substitution.
Refluxing in acetone provides an optimal solvent environment for the thioether formation, balancing solubility and reaction kinetics.
The choice of dehydrating agents in the oxadiazole ring formation step significantly affects yield and purity; carbodiimide reagents like EDC·HCl offer regioselectivity and mild conditions.
Microwave-assisted cyclodehydration and photo-catalytic oxidative cyclization methods have been reported for related oxadiazole derivatives, offering greener and faster alternatives, though their application to this specific compound requires further exploration.
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the potential of 1,3,4-oxadiazole derivatives as anticancer agents. The compound N-(naphthalen-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Studies
A study by Salahuddin et al. synthesized various substituted 1,3,4-oxadiazole derivatives and tested them for anticancer activity against the National Cancer Institute's (NCI) panel of human cancer cell lines. Among the tested compounds, one derivative showed a growth inhibition percentage of 95.70% against CNS cancer cells .
Structure Activity Relationship (SAR)
The structure-activity relationship studies of this compound have revealed that modifications in the oxadiazole ring and side chains can significantly influence its biological activity. For instance:
- Substituent Variations : The introduction of different substituents on the oxadiazole ring can enhance or reduce cytotoxicity .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthesis pathways often include:
- Cyclization Reactions : Utilizing thiosemicarbazides and acylating agents to form the oxadiazole moiety .
Comparison Table of Similar Compounds
| Compound Name | Structure | IC50 (μM) | Cell Line Tested |
|---|---|---|---|
| This compound | <0.14 | A549 (Lung Cancer) | |
| 5-(4-Chlorophenyl)-1,3,4-Oxadiazol Derivative | 0.086 | Various Cancer Types | |
| 5-Aryl Substituted Oxadiazoles | 7.48 | C6 (Rat Glioma) |
Broader Pharmacological Applications
Beyond anticancer activity, compounds containing the oxadiazole scaffold have been investigated for other pharmacological effects:
- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against various pathogens.
Mechanism of Action
The mechanism of action of N-(naphthalen-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Structural Analogues with 1,3,4-Oxadiazole Cores
Key Observations:
- Substituent Effects: The m-tolyl group (electron-donating methyl) on the target compound contrasts with 4-chlorophenyl (electron-withdrawing) in Compound 153. Halogens (e.g., Cl) enhance cytotoxicity but may reduce selectivity, whereas EDGs like methyl improve metabolic stability .
- Biological Activity: Compound 154’s high potency against A549 cells underscores the role of para-substituted halogens in enhancing activity. The target compound’s meta-methyl substitution may offer a balance between potency and selectivity, though experimental data are lacking .
Analogues with Thiadiazole and Triazole Cores
Key Observations:
- 1,2,3-Triazoles (e.g., Compound 6a) are synthesized via copper-catalyzed azide-alkyne cycloaddition, contrasting with the target compound’s likely cyclization-based synthesis .
Biological Activity
N-(naphthalen-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Synthesis
The compound has the molecular formula C₁₈H₁₈N₂O₂S and a molecular weight of 375.4 g/mol. Its structure features a naphthalene moiety linked to a thioether and an oxadiazole ring , which is known for various biological activities .
Synthesis Methods:
The synthesis typically involves several key reactions that can be optimized for yield and purity. Common methods include:
- Condensation reactions involving naphthalene derivatives and oxadiazole precursors.
- Use of solvents and catalysts to enhance reaction efficiency .
Anticancer Properties
This compound has shown promising activity against cancer through several mechanisms:
- Inhibition of VEGFR-2 : This receptor is crucial in angiogenesis and cancer progression. Compounds with similar structures have demonstrated the ability to inhibit telomerase activity and induce apoptosis in cancer cells .
Anti-inflammatory and Antimicrobial Activities
The oxadiazole moiety is often associated with:
- Anti-inflammatory effects : Compounds containing oxadiazole rings have been reported to reduce inflammation markers in various models.
- Antimicrobial properties : Studies indicate that oxadiazoles exhibit activity against a range of bacteria and fungi .
The biological activity of this compound is believed to involve:
- Binding interactions : Strong interactions with amino acid residues in target proteins like VEGFR-2 through hydrogen bonding and hydrophobic interactions.
- Molecular docking studies : These studies have provided insights into the binding affinity and interaction profile of the compound, indicating a potential for selective targeting of cancer-related pathways .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique properties of this compound relative to other oxadiazole-containing compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-acetamide | Structure | Anticancer activity |
| N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-acetamide | Structure | Antioxidant properties |
| N-(5-(dichlorophenyl)-1,3,4-oxadiazol-2-yl)-acetamide | Structure | VEGFR inhibition |
The unique combination of naphthalene and thioether functionalities in this compound contributes to its distinct biological profile targeting VEGFR pathways .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of 1,3,4-oxadiazole derivatives in various biological contexts:
- Anticancer Mechanisms : Research indicates that these compounds can inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and HDAC .
- In Vitro Studies : A study demonstrated that related oxadiazole derivatives exhibited IC50 values indicating effective inhibition against acetylcholinesterase (AChE), suggesting potential neuroprotective effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
